3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one
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Overview
Description
3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one is a synthetic steroidal compound. It is structurally related to the naturally occurring steroid hormones and is often studied for its potential biological activities. The compound’s unique structure, featuring a methoxy group at the third position and a methyl group at the seventh alpha position, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one typically involves multiple steps, starting from a suitable steroidal precursor. One common method involves the following steps:
Starting Material: The synthesis often begins with a steroidal compound such as estrone or a similar derivative.
Methoxylation: Introduction of the methoxy group at the third position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation at the Seventh Position:
Formation of the Dienone Structure: The formation of the dienone structure at positions 2 and 5(10) can be achieved through dehydrogenation reactions using reagents such as selenium dioxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the dienone structure to more saturated forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as selenium dioxide or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce more saturated steroidal compounds.
Scientific Research Applications
3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one has several scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including hormonal and anti-hormonal effects.
Medicine: Research explores its potential therapeutic applications, such as in hormone replacement therapy or as an anti-cancer agent.
Industry: It is used in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one involves its interaction with steroid hormone receptors. The compound can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, such as changes in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with a similar steroidal structure.
Methoxyestradiol: A methoxylated derivative of estradiol with distinct biological activities.
Methyltestosterone: A synthetic androgen with a methyl group at the seventeenth position.
Uniqueness
3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one is unique due to its specific substitution pattern and dienone structure. This gives it distinct chemical and biological properties compared to other steroidal compounds. Its ability to modulate hormone receptor activity makes it a valuable compound for research in endocrinology and pharmacology.
Properties
IUPAC Name |
(7R,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3/t12-,16-,17+,19-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVMXOAIRAKHC-MPSBBLFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(=O)C4(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738031 |
Source
|
Record name | (7R,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5210-25-3 |
Source
|
Record name | (7R,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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